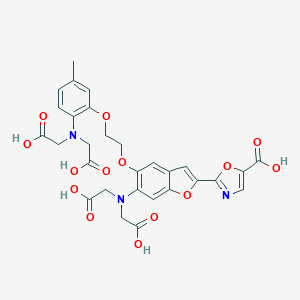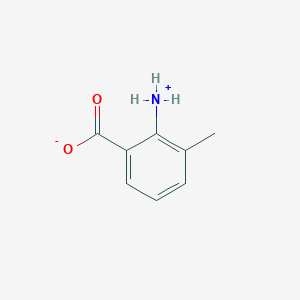
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride, also known as DMEMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective agonist for the G protein-coupled receptor, GPR55, which is found in several tissues throughout the body.
Mechanism of Action
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride is a selective agonist for GPR55, which is a G protein-coupled receptor. Upon binding to GPR55, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride activates downstream signaling pathways that lead to various cellular responses. The exact mechanisms of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride are still being studied, but it is known to activate signaling pathways involving the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride has been shown to have several biochemical and physiological effects. In studies using animal models, alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride has been shown to reduce pain sensation and inflammation. It has also been shown to inhibit cancer cell proliferation in vitro. These effects are thought to be mediated through the activation of GPR55 and downstream signaling pathways.
Advantages and Limitations for Lab Experiments
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride has several advantages for use in lab experiments. It is a selective agonist for GPR55, which allows for the study of the specific effects of GPR55 activation. It is also relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride is that its effects may not be specific to GPR55, as it has been shown to have some activity at other receptors as well.
Future Directions
There are several future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride. One area of interest is the role of GPR55 in cancer progression, and the potential for alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride to be used as a therapeutic agent in cancer treatment. Additionally, the effects of GPR55 activation on other physiological processes, such as metabolism and immune function, are areas of ongoing research. Finally, the development of more selective agonists for GPR55 could help to further elucidate the specific effects of GPR55 activation.
Synthesis Methods
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-naphthaldehyde with dimethylaminoethanol, followed by the protection of the hydroxyl group with a benzyl group. The benzyl group is then removed, and the resulting compound is reacted with methylmagnesium bromide to yield alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride. The final product is obtained as a hydrochloride salt.
Scientific Research Applications
Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride has been used in several scientific research studies due to its selectivity for GPR55. This receptor has been shown to play a role in several physiological processes, including pain sensation, inflammation, and cancer cell proliferation. alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride has been used to study the effects of GPR55 activation on these processes, and its use has provided valuable insights into the role of this receptor in various diseases.
properties
CAS RN |
131963-52-5 |
|---|---|
Product Name |
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride |
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-1-(6-methylnaphthalen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-13-4-5-15-11-16(7-6-14(15)10-13)17(19)12-20-9-8-18(2)3;/h4-7,10-11,17,19H,8-9,12H2,1-3H3;1H |
InChI Key |
MENWUIIVPYAQFX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(COCCN(C)C)O.Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(COCCN(C)C)O.Cl |
synonyms |
alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)












